
Balsalazide Disodium
Vue d'ensemble
Description
Le balsalazide disodique est un médicament anti-inflammatoire principalement utilisé dans le traitement des maladies inflammatoires de l'intestin, telles que la rectocolite hémorragique. Il s'agit d'un promédicament qui libère de la mésalazine (acide 5-aminosalicylique) dans le côlon, qui est le composant actif responsable de ses effets thérapeutiques . Le balsalazide disodique est connu pour sa capacité à délivrer l'agent actif directement dans le gros intestin, en contournant l'intestin grêle, ce qui est particulièrement bénéfique pour le traitement des affections localisées dans le côlon .
Méthodes De Préparation
La synthèse du balsalazide disodique implique plusieurs étapes clés, notamment l'acylation, l'hydrogénation catalytique et les réactions de diazotation. Une méthode courante commence par l'acylation de l'acide para-aminobenzoïque avec la glycine pour former l'acide 4-aminohippurique. Cet intermédiaire est ensuite soumis à l'acide nitreux pour former le sel de diazonium, qui réagit ensuite avec l'acide salicylique pour produire le balsalazide . Les méthodes de production industrielle utilisent souvent l'eau comme solvant et emploient des conditions de réaction douces pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le balsalazide disodique subit diverses réactions chimiques, notamment :
Oxydation : Le balsalazide peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits de dégradation.
Substitution : La diazotation suivie de réactions de couplage sont des étapes clés de sa synthèse
Les réactifs couramment utilisés dans ces réactions comprennent l'acide nitreux pour la diazotation et l'acide salicylique pour le couplage. Les principaux produits formés à partir de ces réactions sont la mésalazine et la 4-aminobenzoyl-β-alanine .
Applications de la recherche scientifique
Le balsalazide disodique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans des études impliquant le clivage de la liaison azo et la conception de promédicaments.
Biologie : La recherche sur son métabolisme et son interaction avec le microbiote intestinal fournit des informations sur les mécanismes de délivrance et d'activation des médicaments.
Médecine : Le balsalazide disodique est largement étudié pour ses effets thérapeutiques dans le traitement de la rectocolite hémorragique et potentiellement d'autres maladies inflammatoires de l'intestin
Mécanisme d'action
Le balsalazide disodique est un promédicament qui est clivé enzymatiquement dans le côlon par azoréduction bactérienne pour libérer la mésalazine (acide 5-aminosalicylique). La mésalazine exerce ses effets anti-inflammatoires en inhibant la production de métabolites de l'acide arachidonique, qui sont impliqués dans le processus inflammatoire . Les cibles moléculaires comprennent les voies de la cyclooxygénase et de la lipooxygénase, qui sont essentielles dans la synthèse des médiateurs pro-inflammatoires .
Applications De Recherche Scientifique
Chemical Composition and Mechanism of Action
Balsalazide disodium is an azo compound that releases 5-aminosalicylic acid (5-ASA) upon bacterial cleavage in the colon. The chemical structure can be represented as:
- Chemical Name : (E)-5-[[-4-[[(2-carboxy ethyl) amino] carbonyl] phenyl] azo]-2 hydroxybenzoic acid disodium salt dihydrate
- Molecular Formula : C₁₇H₁₃N₃O₆Na₂·2H₂O
- Molecular Weight : 437.32 g/mol
The active moiety, 5-ASA, is known for its anti-inflammatory properties, which help reduce inflammation in the colon by inhibiting prostaglandin production through cyclooxygenase pathways .
Treatment of Ulcerative Colitis
This compound is primarily indicated for the treatment of mildly to moderately active ulcerative colitis in adults and children aged five years and older. The recommended dosage is typically 6.6 g per day, administered as three 1.1 g tablets twice daily .
Clinical Efficacy :
A multicenter study demonstrated that patients receiving this compound showed significant improvement in clinical symptoms compared to those on placebo. Specifically, 55% of patients on balsalazide achieved clinical improvement, while only 40% on placebo did so (P=0.02) .
Pediatric Applications
Research indicates that this compound is effective for pediatric patients with ulcerative colitis, expanding its applicability beyond adult populations .
Formulation and Administration
This compound is available in various formulations, including capsules and tablets. The development of a new tablet formulation has been noted to improve patient compliance due to a reduced pill burden compared to traditional capsule regimens .
Formulation | Dosage | Administration Frequency |
---|---|---|
Capsules (750 mg) | 6.75 g/day | Three capsules three times daily |
Tablets (1.1 g) | 6.6 g/day | Three tablets twice daily |
Case Study: Efficacy in Active Ulcerative Colitis
A double-blind study involving 249 patients evaluated the safety and efficacy of this compound over an eight-week period. Results indicated that patients experienced significant reductions in disease activity scores and rectal bleeding, highlighting its effectiveness as a treatment option for active ulcerative colitis .
Adverse Effects
While generally well-tolerated, some adverse effects have been reported, including headache and exacerbation of ulcerative colitis symptoms, predominantly in the placebo group . Monitoring for such effects is crucial in clinical practice.
Mécanisme D'action
Balsalazide disodium is a prodrug that is enzymatically cleaved in the colon by bacterial azoreduction to release mesalamine (5-aminosalicylic acid). Mesalamine exerts its anti-inflammatory effects by inhibiting the production of arachidonic acid metabolites, which are involved in the inflammatory process . The molecular targets include cyclooxygenase and lipoxygenase pathways, which are key in the synthesis of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Le balsalazide disodique est souvent comparé à d'autres aminosalicylates, tels que la mésalazine et la sulfasalazine. Bien que tous ces composés soient utilisés pour traiter les maladies inflammatoires de l'intestin, le balsalazide disodique est unique en ce qu'il a la capacité de délivrer la mésalazine directement dans le côlon, ce qui améliore son efficacité thérapeutique . Des composés similaires incluent :
Mésalazine : Délivre directement l'acide 5-aminosalicylique, mais est absorbé dans l'intestin grêle.
Sulfasalazine : Un promédicament qui libère la mésalazine et la sulfapyridine, cette dernière pouvant provoquer des effets secondaires.
Le système de délivrance ciblée du balsalazide disodique et ses effets secondaires réduits en font un choix préféré pour de nombreux patients .
Activité Biologique
Balsalazide disodium is a prodrug primarily used in the treatment of ulcerative colitis (UC). It is metabolized in the colon to release mesalamine (5-aminosalicylic acid), which exerts anti-inflammatory effects. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and safety profile.
This compound is designed to deliver mesalamine directly to the colon. The compound is enzymatically cleaved by colonic bacteria through azoreduction, producing equimolar amounts of mesalamine and 4-aminobenzoyl-beta-alanine, an inert carrier moiety. The therapeutic actions of balsalazide are thus attributed to mesalamine, which acts by:
- Inhibiting Prostaglandin Synthesis : Balsalazide inhibits prostaglandin G/H synthase (COX-1 and COX-2), reducing inflammation in the colonic mucosa .
- Modulating Immune Response : It has been shown to modulate local immune responses, contributing to its anti-inflammatory effects .
Pharmacokinetics
Balsalazide exhibits low systemic absorption; it remains largely intact until reaching the colon, where it is activated. Key pharmacokinetic parameters include:
- Absorption : Low and variable; primarily acts locally within the gastrointestinal tract.
- Protein Binding : Greater than 99%, indicating high affinity for plasma proteins .
- Metabolism : Cleaved in the colon to mesalamine and an inert compound, enhancing localized therapeutic effects .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in treating mild-to-moderately active UC. Below is a summary of significant clinical findings:
Case Study 1: Efficacy in Adults
In a double-blind study involving patients with acute UC symptoms, those treated with balsalazide showed significant improvements in the Modified Mayo Disease Activity Index (MMDAI). The study reported that patients receiving balsalazide achieved a greater reduction in rectal bleeding compared to the placebo group .
Case Study 2: Pediatric Population
A multicenter study involving pediatric patients aged 5 to 17 demonstrated that balsalazide was well-tolerated and effective in improving UC symptoms. Clinical remission was observed in a subset of patients after treatment with both low and high doses .
Safety Profile
This compound has been generally well-tolerated across various studies. Commonly reported adverse events include:
- Headache
- Abdominal Pain
- Worsening Symptoms of UC
Serious adverse events were rare, and long-term use has been associated with a favorable safety profile .
Propriétés
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOQBVBEGCJGW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-18-6, 213594-60-6 | |
Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BALSALAZIDE DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.